molecular formula C13H12N2O3S2 B10809338 4-[4-Oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

4-[4-Oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B10809338
M. Wt: 308.4 g/mol
InChI Key: OLKBAHLYXLYVPC-UHFFFAOYSA-N
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Description

4-[4-Oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyridine moiety, and a butanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of pyridine-3-carbaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate, which is then reacted with butanoic acid derivatives to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[4-Oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety or the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives.

Scientific Research Applications

4-[4-Oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-Oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-(pyridin-3-yl)butanoic acid: Similar structure but lacks the thiazolidine ring.

    4-Oxo-4-((pyridin-3-ylmethyl)amino)butanoic acid: Contains an amino group instead of the thiazolidine ring.

    Thiazolidine-2,4-dione derivatives: Share the thiazolidine ring but differ in other substituents.

Uniqueness

4-[4-Oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is unique due to its combination of a thiazolidine ring, a pyridine moiety, and a butanoic acid group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C13H12N2O3S2

Molecular Weight

308.4 g/mol

IUPAC Name

4-[4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C13H12N2O3S2/c16-11(17)4-2-6-15-12(18)10(20-13(15)19)7-9-3-1-5-14-8-9/h1,3,5,7-8H,2,4,6H2,(H,16,17)

InChI Key

OLKBAHLYXLYVPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O

Origin of Product

United States

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